molecular formula C14H29NO6 B099124 N-Octyl-D-gluconamide CAS No. 18375-61-6

N-Octyl-D-gluconamide

Cat. No.: B099124
CAS No.: 18375-61-6
M. Wt: 307.38 g/mol
InChI Key: KTMBZDQOFPBYBL-FVCCEPFGSA-N
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Description

N-Octyl-D-gluconamide is an amphiphilic compound known for its ability to form hydrogels. It is derived from gluconic acid and an octylamine, making it a sugar-based surfactant. This compound is notable for its ability to self-assemble into micellar structures and form gels, which have various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Octyl-D-gluconamide is typically synthesized through the reaction of D-glucono-1,5-lactone with octylamine. The reaction is carried out in a solvent such as methanol at elevated temperatures (55-60°C) for about 1.5 hours . The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: N-Octyl-D-gluconamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides.

Scientific Research Applications

N-Octyl-D-gluconamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Octyl-D-gluconamide involves its ability to self-assemble into micellar structures and form hydrogels. The driving force behind this process is the dehydration of hydrophobic octyl chains, leading to the formation of helical bilayer micellar fibers. These structures are stabilized by hydrogen bonding and the chiral bilayer effect of the carbohydrate heads .

Comparison with Similar Compounds

  • N-Dodecyl-D-gluconamide
  • N-Hexyl-D-gluconamide
  • N-Octyl-D-glucoheptonamide

Comparison: N-Octyl-D-gluconamide is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance allows it to form stable hydrogels, unlike shorter or longer chain analogs which may not exhibit the same gelation properties .

Properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-octylhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO6/c1-2-3-4-5-6-7-8-15-14(21)13(20)12(19)11(18)10(17)9-16/h10-13,16-20H,2-9H2,1H3,(H,15,21)/t10-,11-,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMBZDQOFPBYBL-FVCCEPFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701315001
Record name N-Octyl-D-gluconamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18375-61-6
Record name N-Octyl-D-gluconamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18375-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Octyl-D-gluconamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Octyl-D-gluconamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-octyl-D-gluconamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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